1-Pyrenesulfonic acid sodium salt 1-Pyrenesulfonic acid sodium salt 1-Pyrenesulfonic acid is a fluorescent probe. It displays absorption/emission maxima of 346/376 nm, respectively. 1-Pyrenesulfonic acid fluorescence can be quenched by ferric ions and the nitroaromatic compounds and explosive components 2,4-dinitrotoluene (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions. It has been used in study of reverse micelles, including intermicellar migration of reactants and in the estimation of the number of micelles per cluster. 1-Pyrenesulfonic acid has also been used as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires.
Fluorescent Water Soluble Probe
Brand Name: Vulcanchem
CAS No.: 59323-54-5
VCID: VC21198901
InChI: InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);
SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+]
Molecular Formula: C16H10NaO3S
Molecular Weight: 305.3 g/mol

1-Pyrenesulfonic acid sodium salt

CAS No.: 59323-54-5

Cat. No.: VC21198901

Molecular Formula: C16H10NaO3S

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrenesulfonic acid sodium salt - 59323-54-5

Specification

Description 1-Pyrenesulfonic acid is a fluorescent probe. It displays absorption/emission maxima of 346/376 nm, respectively. 1-Pyrenesulfonic acid fluorescence can be quenched by ferric ions and the nitroaromatic compounds and explosive components 2,4-dinitrotoluene (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions. It has been used in study of reverse micelles, including intermicellar migration of reactants and in the estimation of the number of micelles per cluster. 1-Pyrenesulfonic acid has also been used as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires.
Fluorescent Water Soluble Probe
CAS No. 59323-54-5
Molecular Formula C16H10NaO3S
Molecular Weight 305.3 g/mol
IUPAC Name sodium;pyrene-1-sulfonate
Standard InChI InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);
Standard InChI Key UTUQPMDRGQJMHW-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.[Na]

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